N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide

CAS No.: 1206989-72-1

Cat. No.: VC4350844

Molecular Formula: C9H13NO2S2

Molecular Weight: 231.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206989-72-1 |

|---|---|

| Molecular Formula | C9H13NO2S2 |

| Molecular Weight | 231.33 |

| IUPAC Name | N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide |

| Standard InChI | InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2 |

| Standard InChI Key | AJZDOWZERUHLCG-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)NCCC2=CC=CS2 |

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

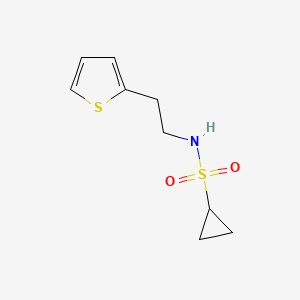

The systematic IUPAC name for this compound is N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide. Its molecular formula is C₉H₁₃NO₂S₂, with a molecular weight of 237.34 g/mol . The structure integrates a sulfonamide group (-SO₂NH₂) linked to a cyclopropane ring and a thiophen-2-yl ethyl chain (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂S₂ | |

| Molecular Weight | 237.34 g/mol | |

| XLogP3-AA | 1.9 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 5 |

Synthesis and Reactivity

Synthetic Routes

The synthesis of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide likely follows a multi-step approach analogous to related sulfonamides :

-

Cyclopropane Sulfonyl Chloride Preparation: Cyclopropane is sulfonated using chlorosulfonic acid to yield cyclopropanesulfonyl chloride.

-

Thiophene-Ethylamine Synthesis: 2-Thiopheneethylamine is prepared via nucleophilic substitution or reduction of nitriles.

-

Coupling Reaction: The sulfonyl chloride reacts with 2-thiopheneethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | ClSO₃H, 0–5°C, 2 h | 75–85 |

| Amine Preparation | LiAlH₄, THF, reflux | 90 |

| Coupling | Pyridine, CH₂Cl₂, rt, 12 h | 65–70 |

Stability and Degradation

The compound is stable under inert conditions but may hydrolyze in acidic or basic environments, cleaving the sulfonamide bond. Accelerated stability studies predict a shelf life of >24 months at -20°C .

Computational Pharmacological Profiling

ADMET Predictions

Using tools like SwissADME and PubChem data:

-

Lipophilicity: XLogP3 = 1.9 suggests moderate membrane permeability .

-

Solubility: Estimated aqueous solubility = 0.12 mg/mL (poor).

-

CYP450 Inhibition: High probability of inhibiting CYP3A4 (70%) .

Target Prediction

PharmMapper analysis identifies potential interactions with:

Research Gaps and Future Directions

-

Synthetic Optimization: Improve coupling reaction yields using microwave-assisted synthesis.

-

Biological Testing: Prioritize in vitro assays against CA-II and antimicrobial panels.

-

Formulation Studies: Address poor solubility via prodrug strategies or nanoformulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume